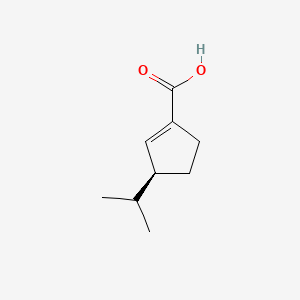
(3S)-3-Isopropyl-1-cyclopentene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Isopropyl-1-cyclopentene-1-carboxylic acid is an organic compound with a unique structure that includes a cyclopentene ring substituted with an isopropyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Isopropyl-1-cyclopentene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, starting from a cyclopentene derivative, the isopropyl group can be introduced via a Friedel-Crafts alkylation reaction. The carboxylic acid group can then be introduced through oxidation of an intermediate alcohol or aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum may be employed in hydrogenation or dehydrogenation steps. Additionally, continuous flow reactors can be used to optimize reaction conditions and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Isopropyl-1-cyclopentene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include esters, amides, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3S)-3-Isopropyl-1-cyclopentene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of (3S)-3-Isopropyl-1-cyclopentene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-Isopropyl-1-cyclopentene-1-carboxylic acid: can be compared with other cyclopentene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both an isopropyl group and a carboxylic acid group on the cyclopentene ring
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(3S)-3-propan-2-ylcyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-6(2)7-3-4-8(5-7)9(10)11/h5-7H,3-4H2,1-2H3,(H,10,11)/t7-/m1/s1 |
Clave InChI |
ZOJNVEUQIANRJF-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)[C@@H]1CCC(=C1)C(=O)O |
SMILES canónico |
CC(C)C1CCC(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


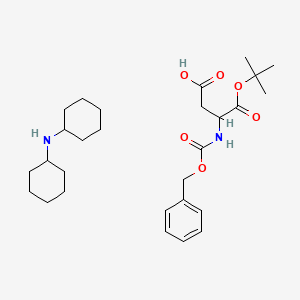

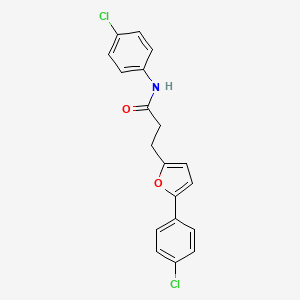
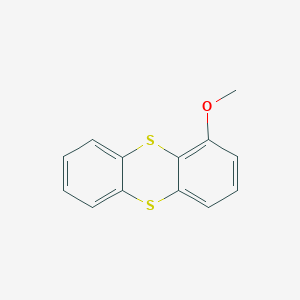




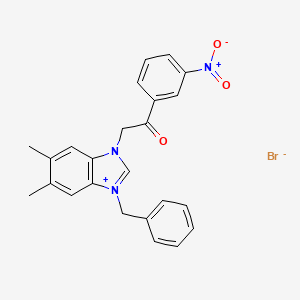

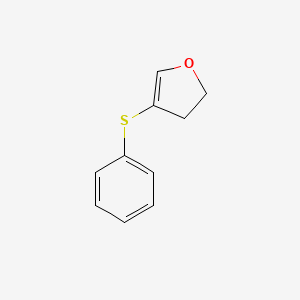
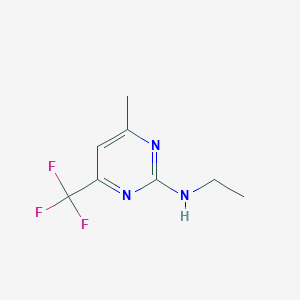

![4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid](/img/structure/B11941578.png)
